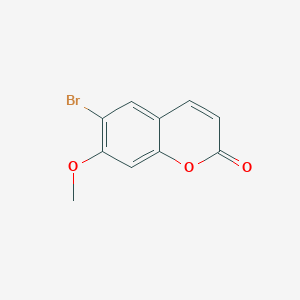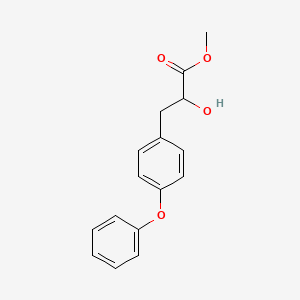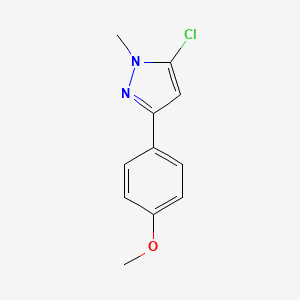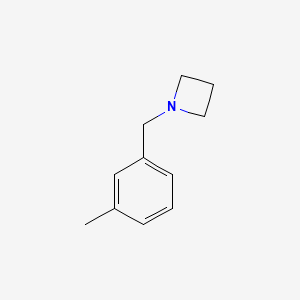
4-Chloro-8-methoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-methoxyisoquinoline is a heterocyclic organic compound with the molecular formula C10H8ClNO. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-methoxyisoquinoline typically involves the reaction of 8-chloroisoquinoline with sodium methoxide to yield 8-methoxyisoquinoline, followed by chlorination at the 4-position . Another method involves the use of ortho-propynol phenyl azides in a TMSCl-mediated cascade cyclization to produce 4-chloro quinolines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides and reduction to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Isoquinoline amines.
Scientific Research Applications
4-Chloro-8-methoxyisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-8-methoxyisoquinoline is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinoline core. The compound may exert its effects by binding to these targets and modulating their activity, leading to the observed biological effects .
Comparison with Similar Compounds
8-Methoxyisoquinoline: Lacks the chlorine atom at the 4-position.
4-Chloroisoquinoline: Lacks the methoxy group at the 8-position.
Isoquinoline: The parent compound without any substituents.
Uniqueness: 4-Chloro-8-methoxyisoquinoline is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-8-methoxyisoquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-4-2-3-7-8(10)5-12-6-9(7)11/h2-6H,1H3 |
InChI Key |
SKKKAQXBZCOGQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C=NC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
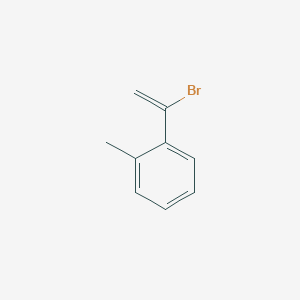


![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)
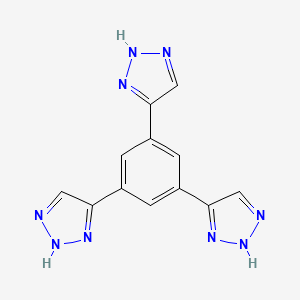
![3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)
